(2Z)-3-(4-Methoxyphenyl)-N-[(oxolan-2-YL)methyl]-2-(phenylformamido)prop-2-enamide
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Overview
Description
(2Z)-3-(4-Methoxyphenyl)-N-[(oxolan-2-YL)methyl]-2-(phenylformamido)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(4-Methoxyphenyl)-N-[(oxolan-2-YL)methyl]-2-(phenylformamido)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Enamide Backbone: This can be achieved through the reaction of an appropriate aldehyde or ketone with an amide under basic conditions.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Oxolan-2-YLmethyl Group: This can be done through nucleophilic substitution reactions.
Formation of the Phenylformamido Group: This step may involve the reaction of an amine with a formylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions may target the carbon-carbon double bond or the amide group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce saturated amides.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-(4-Methoxyphenyl)-N-[(oxolan-2-YL)methyl]-2-(phenylformamido)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound could be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound may be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2Z)-3-(4-Methoxyphenyl)-N-[(oxolan-2-YL)methyl]-2-(phenylformamido)prop-2-enamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-(4-Hydroxyphenyl)-N-[(oxolan-2-YL)methyl]-2-(phenylformamido)prop-2-enamide
- (2Z)-3-(4-Methoxyphenyl)-N-[(tetrahydrofuran-2-YL)methyl]-2-(phenylformamido)prop-2-enamide
Uniqueness
The uniqueness of (2Z)-3-(4-Methoxyphenyl)-N-[(oxolan-2-YL)methyl]-2-(phenylformamido)prop-2-enamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C22H24N2O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-(oxolan-2-ylmethylamino)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C22H24N2O4/c1-27-18-11-9-16(10-12-18)14-20(22(26)23-15-19-8-5-13-28-19)24-21(25)17-6-3-2-4-7-17/h2-4,6-7,9-12,14,19H,5,8,13,15H2,1H3,(H,23,26)(H,24,25)/b20-14- |
InChI Key |
DILBYBNSGKXCFZ-ZHZULCJRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C(=O)NCC2CCCO2)\NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NCC2CCCO2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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